Hydroxy-PEG14-acid
Overview
Description
Hydroxy-PEG14-acid is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG14-acid is synthesized through the reaction of PEG with a hydroxyl group and a carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification and characterization of the final product to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG14-acid undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other reactive functional groups.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or DCC
Common Reagents and Conditions
Activators: EDC, DCC
Solvents: Aqueous media, DMSO
Major Products Formed
Scientific Research Applications
Hydroxy-PEG14-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of hydrogels and other polymer-based materials .
Mechanism of Action
Hydroxy-PEG14-acid exerts its effects through the formation of stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the delivery and stability of the compound in various applications .
Comparison with Similar Compounds
Hydroxy-PEG14-acid is unique due to its combination of a hydroxyl group and a terminal carboxylic acid, which allows for versatile chemical modifications. Similar compounds include:
- Hydroxy-PEG-acid
- Hydroxy-PEG-CH2CO2H
- Hydroxy-PEG-t-butyl ester
- Hydroxy-PEG-Tos .
These compounds share similar PEG backbones but differ in their functional groups, which influence their specific applications and reactivity.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O17/c32-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-48-30-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-31(33)34/h32H,1-30H2,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPODZORZYERKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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